molecular formula C10H8ClFN4O B11786845 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11786845
M. Wt: 254.65 g/mol
InChI Key: PCALEMQJYMVBBB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 1416344-95-0) is a high-purity chemical reagent for research and development. This compound is a pyrazole derivative of significant interest in medicinal chemistry, particularly in the search for new treatments for parasitic diseases. Scientific literature indicates that structurally related pyrazole compounds have been designed and evaluated as cysteine protease inhibitors and show promising in vitro trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . These analogs demonstrate potent activity against intracellular amastigotes, with some compounds in the series showing IC50 values in the low micromolar range and favorable oral bioavailability predictions . This suggests their potential as lead compounds for antiparasitic drug discovery. The presence of both chloro and fluoro substituents on the phenyl ring is a key feature for modulating the compound's electronic properties and its interaction with biological targets. This product is intended for research and further manufacturing applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClFN4O

Molecular Weight

254.65 g/mol

IUPAC Name

5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H8ClFN4O/c11-7-3-5(1-2-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17)

InChI Key

PCALEMQJYMVBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and reduced amines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structures effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The selectivity of these compounds suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, structural analogs have shown promising results against human cancer cell lines such as OVCAR-8 and NCI-H40, demonstrating percent growth inhibitions of up to 86% .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized through structural modifications to enhance biological activity. Research has shown that altering substituents on the pyrazole ring can lead to derivatives with improved efficacy against specific targets .

Case Studies

Case Study 1: In Vitro Studies on Anti-inflammatory Activity

A study conducted on pyrazole derivatives demonstrated their effectiveness in reducing inflammation in vitro. The compounds were tested for their ability to inhibit COX enzymes, with results indicating significant inhibition rates compared to control groups .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7585
Compound B6080
This compound 70 90

Case Study 2: Anticancer Activity Evaluation

In a comparative study involving various pyrazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated a notable reduction in cell viability across multiple types of cancer cells.

Cell LineIC50 (μM) for 5-Amino CompoundIC50 (μM) for Control
OVCAR-81525
NCI-H401220

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physical Properties

The substituents on the pyrazole ring significantly impact physical and chemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent (Position 1) Melting Point (°C) Key References
Target Compound 3-Cl,4-F-phenyl Not reported
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 4-F-phenyl Not reported
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) Phenyl 247
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide (2c) 2,4-diCl-phenyl 212–214
Fipronil 2,6-diCl-4-CF₃-phenyl, sulfinyl Not reported

Key Observations :

  • Melting Points: Derivatives with bulkier or more electronegative substituents (e.g., 2,4-diCl-phenyl in 2c) exhibit higher melting points compared to simpler analogs like 4a (247°C vs. 212–214°C).
  • Electronic Effects : The 3-Cl,4-F-phenyl group in the target compound combines inductive effects from both halogens, which could increase lipophilicity and influence binding to biological targets, as seen in pesticidal pyrazoles like fipronil .
Antitumor and Antimicrobial Activities:
  • Indole-Substituted Pyrazoles: Derivatives such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide (7a) demonstrate potent antitumor activity, attributed to the indole moiety’s ability to intercalate with DNA or inhibit kinases . The target compound lacks this feature but retains the carboxamide group, which is critical for hydrogen bonding in drug-receptor interactions.
  • Antimicrobial Pyrazoles: Compounds like 5-(Arylamino)-3-(methylthio)-N-phenyl-pyrazole-4-carboxamides show activity against Gram-positive bacteria and fungi, suggesting that the carboxamide group and aryl substituents are key to antimicrobial efficacy .
Pesticidal Activity:
  • Fipronil and Ethiprole: These commercial pesticides share a pyrazole core with sulfinyl and trifluoromethyl substituents, which enhance binding to GABA receptors in insects .

Biological Activity

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent, making it a subject of extensive research.

  • Molecular Formula : C10H7ClFN3O
  • Molecular Weight : 236.63 g/mol
  • CAS Number : 175135-53-2

1. Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown effective inhibition of cell proliferation in several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The IC50 values for these cell lines have been reported in the low micromolar range, indicating potent anticancer properties .
Cell LineIC50 (µM)
MCF70.01
NCI-H4600.03
SF-26831.5

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Inhibition studies revealed that it could effectively reduce the release of pro-inflammatory cytokines such as TNF-alpha .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Various pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial activity .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of pyrazole derivatives included testing against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, with notable effects on cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound demonstrated that it significantly inhibited LPS-stimulated TNF-alpha release in whole blood assays, with an IC50 value indicating higher efficacy compared to traditional anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-ketoamides. For example, a Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can yield pyrazole-carboxamide scaffolds . Another approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to generate carboxylic acid intermediates, which are then converted to carboxamides via coupling reactions . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsYield (%)Key Reference
CyclocondensationHydrazines, β-ketoesters60-75
Vilsmeier-Haack Reaction3-Methyl-1-aryl-pyrazolones50-65
Hydrolysis & CouplingEthyl acetoacetate, phenylhydrazine70-85

Q. How is the structural integrity of this compound confirmed in experimental settings?

X-ray crystallography is the gold standard for confirming molecular structure. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) have been reported for related pyrazole-carboxamide derivatives . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated m/z for C₁₁H₁₀ClFN₄O: 284.05) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole-carboxamide derivatives exhibit enzyme inhibition and antibacterial properties. For instance, analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide selectively inhibit kinases involved in inflammatory pathways . Biological assays often use:

  • Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays.
  • Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?

SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystallographic ambiguities. For disordered substituents (e.g., chloro-fluorophenyl groups), partial occupancy modeling and restraints on bond lengths/angles improve refinement accuracy. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELXTL help manage twinning .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR chemical shifts and X-ray bond lengths often arise from dynamic effects (e.g., solvent interactions). Multi-technique validation is critical:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify conformational flexibility .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain differences .

Q. How do substituent modifications (e.g., Cl/F position) affect structure-activity relationships (SAR)?

Substituent electronic and steric effects significantly modulate activity. For example:

  • 3-Chloro-4-fluorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets.
  • Carboxamide Group : Hydrogen-bonding with catalytic residues (e.g., kinases). Systematic SAR studies involve synthesizing analogs with halogen substitutions at ortho, meta, and para positions and testing against target proteins .

Q. What methodological challenges arise in handling this compound’s low aqueous solubility?

Low solubility complicates in vitro assays. Mitigation strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) to prepare stock solutions.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Q. How can computational methods predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. For example:

  • Docking : Identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets).
  • MM-PBSA : Calculate binding free energies to rank analogs .

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